5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid
Description
Properties
CAS No. |
2763779-69-5 |
|---|---|
Molecular Formula |
C8H6F3NO3 |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6(13)4-1-2-5(7(14)15)12-3-4/h1-3,6,13H,(H,14,15) |
InChI Key |
GPALVHFLCZPYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Vapor-Phase Fluorination and Chlorination
A foundational approach for introducing trifluoromethyl groups to pyridine derivatives involves vapor-phase reactions. For example, the simultaneous chlorination and fluorination of 3-picoline at elevated temperatures (>300°C) using iron fluoride catalysts yields 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key intermediate. This method, optimized for industrial scalability, achieves a 64.1% yield of 2,5-CTF at 380°C under fluidized-bed conditions. Adapting this strategy, the trifluoro-hydroxyethyl group could be introduced via subsequent hydroxylation of a trifluoromethyl precursor.
Table 1: Vapor-Phase Reaction Yields for Trifluoromethylpyridine Synthesis
| Substrate | Temperature (°C) | Major Product | Yield (GC PA%) |
|---|---|---|---|
| 3-Picoline | 380 | 2,5-CTF | 64.1 |
| 2-Picoline | 350–360 | 2-Chloro-3-TFM pyridine | 62.2 |
| 4-Picoline | 380 | 4-Chloro-3-TFM pyridine | 64.1 |
TFM = trifluoromethyl; CTF = chloro(trifluoromethyl)pyridine
Hydroxylation of Trifluoromethyl Intermediates
The introduction of the hydroxyethyl group requires careful oxidation or hydroxylation. Patent CN111995566B demonstrates the efficacy of micro-reaction pipelines for hydroxyethylation under high-pressure conditions (4–5 MPa). Using triethylenediamine (DABCO) as a catalyst, 2-methylpyridine reacts with formaldehyde at 200–230°C, achieving 81% conversion in 8 minutes. Translating this to the target compound, a trifluoromethylpyridine precursor could undergo analogous hydroxyethylation, with formaldehyde serving as the hydroxyl source.
Key parameters from CN111995566B:
-
Catalyst: DABCO (1:50–1:200 molar ratio relative to substrate)
-
Solvent: Water (0.3:1–1.2:1 molar ratio relative to substrate)
Carboxylation Strategies at Position 2
Alkali-Mediated Hydrolysis of Esters
The US4968803A patent outlines a method for synthesizing 2-hydroxypyridine carboxylates via alkali-mediated hydrolysis. For instance, reacting coumalic acid esters with ammonia in aqueous potassium hydroxide (1–3 mol per carboxyl group) yields 2-hydroxy-5-pyridinecarboxylic acid. Applying this to the target compound, a pre-installed trifluoro-hydroxyethyl group at position 5 could be coupled with a carboxylate ester at position 2, followed by hydrolysis to the carboxylic acid.
Optimized conditions from US4968803A:
-
Solvent system: Acetonitrile-water (1:1–4:1 ratio)
-
Base: Potassium hydroxide (prevents protonation of pyridine nitrogen)
Integrated Synthesis Route
Combining the above strategies, a plausible synthetic route for 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is as follows:
-
Vapor-Phase Fluorination: Convert 3-picoline to 2,5-CTF using Cl₂ and HF over iron fluoride catalysts.
-
Hydroxyethylation: React 2,5-CTF with formaldehyde under high-pressure (4–5 MPa) micro-reaction conditions with DABCO.
-
Esterification and Hydrolysis: Protect the carboxylic acid as an ethyl ester, followed by alkali-mediated hydrolysis to the free acid.
Table 2: Hypothetical Yield Optimization for Integrated Route
| Step | Conditions | Expected Yield |
|---|---|---|
| Fluorination | 380°C, FeF₃ catalyst | 64.1% |
| Hydroxyethylation | 200°C, 4 MPa, DABCO | 78% |
| Hydrolysis | KOH, acetonitrile-water (1:1) | 85% |
Challenges and Industrial Considerations
-
Byproduct Formation: Vapor-phase reactions often yield dichloro byproducts (e.g., 2,3,5-DCTF), necessitating catalytic hydrogenolysis for recycling.
-
Solvent Selection: Water accelerates hydrolysis but may reduce solubility of hydrophobic intermediates; acetonitrile co-solvents mitigate this.
-
Catalyst Lifetime: Iron fluoride catalysts degrade above 400°C, requiring periodic replacement in continuous processes .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(2,2,2-trifluoro-1-oxoethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxyl group can also form hydrogen bonds with target molecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Key Observations:
Synthetic Accessibility :
- Chloro and methoxy derivatives (e.g., 10b and 10c) are synthesized in moderate to high yields (71–80%) via established routes .
- Trifluoromethyl derivatives (e.g., CAS 784144-05-4) are commercially available with ≥97% purity, indicating robust synthetic protocols .
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance stability and acidity of the carboxylic acid group, favoring coordination to metal ions (e.g., Co(II), Cd(II)) . Hydroxyethyl vs.
Applications :
- Coordination Chemistry : Derivatives like 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid form diverse coordination polymers with transition metals (e.g., Ni, Co, Cd), useful in catalysis and materials science .
- Pharmaceutical Intermediates : Chloro and methoxy analogs serve as precursors for bioactive molecules, while trifluoromethyl derivatives are employed in proteolysis-targeting chimeras (PROTACs) .
Research Findings and Trends
Stability and Reactivity
Nonlinear Optical (NLO) Properties
Limitations and Challenges
- Synthesis Complexity : Introducing bulky substituents (e.g., trifluoro-1-hydroxyethyl) may reduce yields due to steric hindrance, necessitating optimized conditions.
- Data Gaps: Limited studies on the target compound’s biological or material properties highlight the need for further research.
Biological Activity
5-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative notable for its unique trifluoromethyl and hydroxyl functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C₈H₆F₃NO₃
- Molecular Weight : 221.13 g/mol
- CAS Number : 2763779-69-5
The biological activity of this compound is largely attributed to the trifluoromethyl group, which enhances lipophilicity and metabolic stability. This structural feature allows the compound to penetrate cell membranes effectively and interact with various biological targets. The carboxylic acid group further contributes to its acidic properties, which can influence its interaction with proteins and enzymes.
Anticancer Activity
Research has indicated that 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid exhibits promising anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines such as A549 (human lung adenocarcinoma). The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 5-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid | A549 | TBD | Potential for further development |
| Cisplatin | A549 | 5.0 | Standard chemotherapeutic agent |
Antimicrobial Activity
The compound also shows potential antimicrobial activity against multidrug-resistant strains of bacteria. Similar pyridine derivatives have been evaluated for their efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances the binding affinity to bacterial targets.
Case Studies
-
In Vitro Anticancer Study :
- A study evaluated the cytotoxic effects of various pyridine derivatives on A549 cells.
- Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
- The study concluded that further modification of the structure could lead to more potent anticancer agents.
-
Antimicrobial Efficacy :
- Another investigation focused on the antimicrobial properties against resistant strains.
- Compounds similar in structure demonstrated significant inhibition rates against Staphylococcus aureus.
- The study emphasized the need for additional research into structure-activity relationships.
Comparative Analysis with Related Compounds
The following table compares 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(Trifluoro-1-hydroxyethyl)pyridine-3-carboxylic acid | Similar trifluoromethyl and hydroxyl groups | Different position of carboxylic acid |
| 3-(Trifluoromethyl)pyridine | Lacks hydroxyl group | More hydrophobic due to absence of polar functional groups |
| Pyridine-2-carboxylic acid | No trifluoromethyl or hydroxyl groups | Less lipophilic and stable than trifluorinated derivatives |
Q & A
Basic Question: What are the recommended synthetic routes for 5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid in laboratory settings?
Methodological Answer:
The synthesis involves reacting pyridine-2-carboxylic acid derivatives with trifluoroethanol or its precursors under controlled conditions. Key steps include:
- Catalyst Selection : Use of dehydrating agents (e.g., DCC or EDC) to facilitate esterification or hydroxylation reactions.
- Purification : Recrystallization or column chromatography to isolate the product, ensuring >95% purity (common in trifluoro-containing analogs) .
- Reaction Optimization : Adjusting temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield.
Basic Question: Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : and NMR to confirm the trifluoro-hydroxyethyl group and pyridine ring substitution patterns.
- HPLC-MS : Quantify purity and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the hydroxyethyl group configuration (applied in related proline analogs) .
Advanced Question: How can researchers resolve contradictions in reported stability data under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Conduct stress testing (40°C/75% RH for 6 months) to assess degradation pathways.
- Compatibility Screening : Test inert vs. reactive storage materials (e.g., glass vs. plastic) to identify leaching or adsorption issues.
- Spectroscopic Monitoring : Use FT-IR or Raman spectroscopy to detect hydrolytic or oxidative decomposition products (e.g., carboxylic acid intermediates) .
Advanced Question: What strategies improve reaction yields during trifluoro-hydroxyethyl group installation?
Methodological Answer:
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in pyridine functionalization.
- Protecting Groups : Temporarily block the carboxylic acid moiety to prevent side reactions during hydroxylation.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, improving conversion rates .
Basic Question: What safety protocols are essential given the compound’s toxicological profile?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, goggles, and NIOSH-approved respirators to avoid dermal/ocular exposure.
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.
- Waste Management : Neutralize acidic byproducts before disposal to prevent environmental contamination .
Advanced Question: How does the trifluoro-hydroxyethyl group influence bioactivity compared to non-fluorinated analogs?
Methodological Answer:
- Receptor Binding Studies : Surface plasmon resonance (SPR) assays reveal enhanced binding affinity to kinases or GPCRs due to fluorine’s electronegativity.
- Metabolic Stability : Fluorination reduces oxidative metabolism, confirmed via liver microsome assays (e.g., rat/human CYP450 isoforms).
- Comparative SAR : Replace the trifluoro group with -CH or -OH to assess activity loss, as seen in pyridine-thiophene hybrids .
Basic Question: What are the documented stability concerns under acidic or basic conditions?
Methodological Answer:
- Hydrolysis Risk : The ester linkage in intermediates is prone to cleavage at pH <3 or >10. Monitor via pH-stat titrations.
- Temperature Sensitivity : Degradation accelerates above 50°C; use refrigerated storage (2–8°C) for long-term stability .
Advanced Question: What computational methods predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 or HIV protease).
- MD Simulations : GROMACS or AMBER trajectories (10–100 ns) assess dynamic interactions, highlighting fluorine’s role in hydrophobic pocket occupancy.
- QSAR Models : Train algorithms on fluorinated pyridine datasets to predict IC values for novel derivatives .
Basic Question: How to mitigate crystallization challenges during purification?
Methodological Answer:
- Solvent Screening : Test binary mixtures (e.g., ethanol/water) to optimize crystal nucleation.
- Seeding : Introduce pre-formed crystals to induce controlled growth.
- Temperature Gradients : Slowly cool hot saturated solutions to avoid amorphous precipitates .
Advanced Question: What metabolomics approaches identify degradation products in biological systems?
Methodological Answer:
- LC-HRMS/MS : Profile metabolites in plasma/urine using high-resolution mass spectrometry with isotopic labeling.
- Pathway Analysis : Software like MetaboAnalyst maps degradation pathways (e.g., glucuronidation or sulfation).
- Stable Isotope Tracing : -labeled compounds track trifluoroethyl group biotransformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
